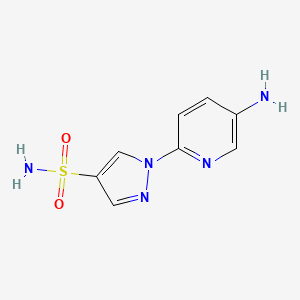

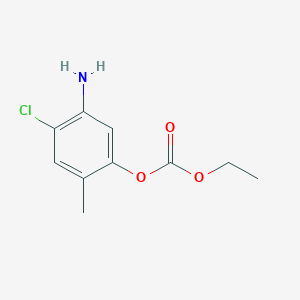

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aminopyridine derivatives often involves the Chichibabin amination, a method used to synthesize 2-aminopyridines1. Other synthetic methods have also been explored1.Molecular Structure Analysis

The molecular structure of aminopyridines can be analyzed using various spectroscopic techniques. For example, the structure of N-(5-aminopyridin-2-yl)acetamide was predicted using density functional theory calculations2.Chemical Reactions Analysis

Aminopyridine ligands can form metal-protein complexes and exhibit broad biological activity1. The presence of heteroatoms in the pyridine ring allows for coordination with metals1.

Physical And Chemical Properties Analysis

Aminopyridines have various physical and chemical properties. For example, they are generally soluble in DMSO, DMF, and acetic acid1. The exact properties can vary depending on the specific compound and its substituents.

Applications De Recherche Scientifique

COX-2 Inhibition and Potential Therapeutic Applications

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide and its derivatives have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. This research has significant implications for the development of anti-inflammatory and analgesic drugs. For example, Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying potent and selective inhibitors of COX-2. This research contributed to the development of celecoxib, a drug used for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Antiproliferative Activities

These compounds have also been studied for their antiproliferative activities. Mert et al. (2014) investigated a series of pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds displayed selective effects against rat brain tumor cells and showed broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).

Carbonic Anhydrase Inhibition

Another key area of application is the inhibition of carbonic anhydrases, which are involved in various biochemical processes. Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and studied their inhibitory effects on carbonic anhydrase isoenzymes. These compounds inhibited the activity more potently than the parent compounds, demonstrating potential for therapeutic applications in conditions like glaucoma (Bülbül et al., 2008).

Synthesis and Characterization of Novel Derivatives

Research also focuses on the synthesis and characterization of novel derivatives of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. This includes exploring different chemical structures and studying their biological activities. For instance, Komshina et al. (2020) proposed a multistage scheme for the synthesis of new sulfonamide derivatives, emphasizing the development of approaches for the preparation of these compounds (Komshina et al., 2020).

Safety And Hazards

The safety and hazards associated with aminopyridines can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information3.

Orientations Futures

The study of aminopyridines continues to be an active area of research due to their diverse biological activities and potential applications in medicinal chemistry1. Future research may focus on developing new synthetic methods and exploring the biological activities of novel aminopyridine derivatives1.

Please note that this information is general and may not apply specifically to “1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide”. For detailed information about a specific compound, it’s best to refer to peer-reviewed scientific literature or databases dedicated to chemical information. If you have any other questions or need further clarification, feel free to ask!

Propriétés

IUPAC Name |

1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXLYADVSQCQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)

![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)